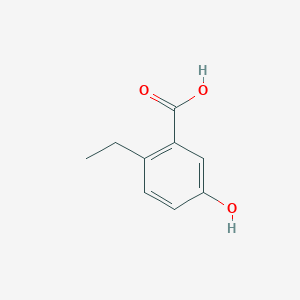

2-Ethyl-5-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-5-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the fifth position on the benzene ring, along with a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 5-hydroxybenzoic acid with ethyl halides in the presence of a base. The reaction typically proceeds as follows:

Starting Material: 5-Hydroxybenzoic acid.

Reagent: Ethyl bromide or ethyl chloride.

Base: Sodium hydroxide or potassium carbonate.

Solvent: Dimethylformamide or acetone.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 2-Ethyl-5-nitrobenzoic acid, followed by hydrolysis to yield the desired product. This method offers higher yields and is more suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: 2-Ethyl-5-hydroxybenzyl alcohol.

Substitution: Halogenated derivatives such as 2-Ethyl-5-bromobenzoic acid.

Applications De Recherche Scientifique

2-Ethyl-5-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential use in drug formulations due to its anti-inflammatory and analgesic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Ethyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Anti-inflammatory Activity: The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the synthesis of essential biomolecules in bacteria.

Comparaison Avec Des Composés Similaires

Similar Compounds

Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor to aspirin.

p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Studied for its antioxidant and anti-inflammatory properties.

Uniqueness

2-Ethyl-5-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties

Activité Biologique

2-Ethyl-5-hydroxybenzoic acid (EHB) is a derivative of hydroxybenzoic acid that has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with EHB, supported by recent research findings and data.

EHB is characterized by the presence of a hydroxyl group and an ethyl substituent on the benzoic acid structure. Its molecular formula is C_10H_12O_3, and it has a molecular weight of 180.20 g/mol. The compound can undergo several chemical reactions, notably oxidation, which can convert the hydroxyl group into a quinone derivative.

Antioxidant Activity

EHB exhibits significant antioxidant properties . The hydroxyl group in its structure allows it to donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress. Studies have demonstrated that hydroxybenzoic acids can enhance the activity of antioxidant enzymes, contributing to cellular protection against oxidative damage .

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins. This inhibition can lead to reduced inflammation in various tissues .

Table 1: Summary of Anti-inflammatory Studies on EHB

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro COX inhibition assay | Significant reduction in COX-2 activity | |

| Animal model of inflammation | Decreased edema in carrageenan-induced paw edema model |

Antimicrobial Activity

EHB demonstrates notable antimicrobial activity against various pathogens. Research indicates that it disrupts microbial cell membranes and inhibits essential biomolecule synthesis in bacteria. It has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of EHB

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Neuroprotective Effects

Recent studies have suggested that EHB may act as an acetylcholinesterase (AChE) inhibitor , which is relevant for conditions like Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Study: Neuroprotective Properties

A study investigated the effects of EHB on AChE activity using calorimetry and docking simulations. Results indicated that EHB significantly inhibited AChE activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of EHB is crucial for optimizing its biological efficacy. The positioning of the hydroxyl group and the ethyl substituent influences its interaction with biological targets. Research utilizing computational models has provided insights into how variations in molecular structure affect activity levels .

Propriétés

IUPAC Name |

2-ethyl-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYROQQYOBGRHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.